Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

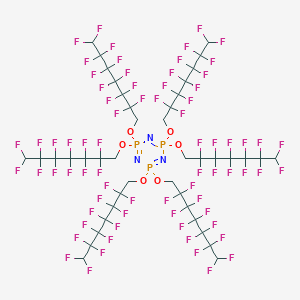

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine is a complex organophosphorus compound known for its unique structure and properties. This compound is characterized by its high fluorine content, which imparts significant chemical stability and resistance to degradation. It is commonly used in various scientific and industrial applications due to its distinctive chemical properties .

Vorbereitungsmethoden

The synthesis of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine involves multiple steps. The primary synthetic route includes the reaction of hexachlorocyclotriphosphazene with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol under controlled conditions. This reaction typically requires the presence of a base, such as sodium hydride, to facilitate the substitution of chlorine atoms with the fluorinated heptoxy groups . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can convert the compound into phosphine derivatives.

Substitution: The fluorinated heptoxy groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene is C42H18F72N3O6P3, with a molecular weight of approximately 2121.43 g/mol. The highly fluorinated nature of this compound results in low surface energy, making it an excellent candidate for non-stick coatings and surface treatments. Its robustness against degradation enhances its utility in demanding environments.

Research and Scientific Applications

2.1 Proteomics and Mass Spectrometry

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene has been utilized in proteomics research as a reagent for sample preparation in mass spectrometry (MS). It aids in the extraction and quantification of proteins from complex biological samples, such as cell lysates. Studies have shown that it can improve protein yield and identification rates when compared to traditional methods .

| Method | Number of Proteins Identified | Unique Peptides |

|---|---|---|

| Standard Protocol | 3,376 | 17,048 |

| With Hexakis Compound | Improved efficiency | Higher coverage |

2.2 Enzyme Mechanism Studies

The compound is also employed in studies investigating enzyme mechanisms due to its ability to stabilize reactive intermediates. Its unique structure allows researchers to explore interactions with various enzymes, providing insights into biochemical pathways .

Industrial Applications

3.1 Surface Coatings

Due to its low surface energy and hydrophobic properties, Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene is used in the development of anti-fouling surfaces and water-repellent coatings. These characteristics make it suitable for applications in marine environments and other settings where contamination is a concern .

3.2 Electronics and Microfabrication

In the electronics sector, this compound is utilized for coating electronic components to prevent contamination and enhance performance. Its thermal stability and low dielectric constant make it an attractive choice for dielectric materials in microfabrication processes .

Case Studies

4.1 Application in Marine Coatings

A study demonstrated the effectiveness of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene in marine coatings designed to resist biofouling. The coatings exhibited significant resistance to marine organisms due to their hydrophobic nature, leading to improved longevity and performance of the coated materials.

4.2 Use in Drug Delivery Systems

Research has explored the potential of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene as a carrier for drug delivery systems. Its stability and biocompatibility make it a promising candidate for developing advanced drug delivery vehicles that can enhance the efficacy of therapeutic agents while minimizing side effects .

Wirkmechanismus

The mechanism by which Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine exerts its effects is primarily through its interaction with molecular targets via its fluorinated heptoxy groups. These interactions can stabilize or destabilize specific molecular structures, depending on the context. The pathways involved often include the formation of stable complexes with other molecules, which can alter their chemical and physical properties.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, such as hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene and hexakis(1H,1H,7H-dodecafluoroheptoxy)phosphazene, Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine stands out due to its specific arrangement of fluorinated heptoxy groups. This unique structure imparts enhanced stability and resistance to chemical degradation. Similar compounds include:

- Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene

- Hexakis(1H,1H,7H-dodecafluoroheptoxy)phosphazene

- Hexakis(2,2-difluoroethoxy)phosphazene.

Biologische Aktivität

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine is an organophosphorus compound with notable chemical stability and unique biological properties. This article explores its biological activity, including its potential applications in various fields such as medicine and environmental science.

Chemical Structure and Properties

This compound has a complex structure characterized by a phosphazene core substituted with six perfluoroheptoxy groups. Its molecular formula is C42H18F7N3O6P3, and it has a molecular weight of approximately 2121.415 g/mol. The compound exhibits a melting point range of 47 to 51 °C, indicating its solid state at room temperature .

Biological Activity Overview

The biological activity of this compound has been the subject of various studies focusing on its antimicrobial and anticancer properties. The unique fluorinated alkyl chains enhance its hydrophobicity and stability, which may contribute to its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The fluorinated chains can disrupt microbial membranes, leading to cell lysis. Studies have shown that phosphazenes can be effective against a range of bacteria and fungi, although specific data on this compound remains limited .

Anticancer Activity

Preliminary studies suggest potential anticancer properties linked to the compound. Similar organophosphorus compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. However, further research is needed to elucidate the specific mechanisms by which this compound may exert these effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related phosphazenes:

- Study 1 : A study on fluorinated phosphazenes demonstrated their ability to inhibit the growth of Staphylococcus aureus, suggesting a potential application in antimicrobial coatings .

- Study 2 : Research involving similar compounds indicated that they could trigger apoptosis in breast cancer cell lines through ROS-mediated pathways. This suggests that this compound may also possess similar anticancer properties .

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potential (needs confirmation) | Potential (needs confirmation) | Disruption of membranes; ROS generation |

| Similar Fluorinated Phosphazenes | Yes | Yes | Membrane lysis; apoptosis induction |

Eigenschaften

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H18F72N3O6P3/c43-7(44)19(67,68)31(91,92)37(103,104)25(79,80)13(55,56)1-118-124(119-2-14(57,58)26(81,82)38(105,106)32(93,94)20(69,70)8(45)46)115-125(120-3-15(59,60)27(83,84)39(107,108)33(95,96)21(71,72)9(47)48,121-4-16(61,62)28(85,86)40(109,110)34(97,98)22(73,74)10(49)50)117-126(116-124,122-5-17(63,64)29(87,88)41(111,112)35(99,100)23(75,76)11(51)52)123-6-18(65,66)30(89,90)42(113,114)36(101,102)24(77,78)12(53)54/h7-12H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVZJNTYGYODLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H18F72N3O6P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2121.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3830-74-8 |

Source

|

| Record name | Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.